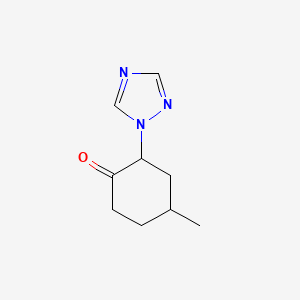

4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one

Description

Properties

IUPAC Name |

4-methyl-2-(1,2,4-triazol-1-yl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-7-2-3-9(13)8(4-7)12-6-10-5-11-12/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOHYQXTCDPAMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C(C1)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one

Disclaimer: The compound 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one is a specialized chemical entity not extensively documented in publicly available literature. This guide has been constructed by synthesizing data from foundational chemical principles and published research on its core structural components: the 4-methylcyclohexanone backbone and the 1H-1,2,4-triazole moiety. The experimental protocols and predicted properties are based on established methodologies for analogous compounds and are intended for a research audience.

Executive Summary

This technical guide provides a comprehensive analysis of the predicted chemical properties, a plausible synthetic route, and potential applications of 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one. This molecule merges a substituted aliphatic ketone with a nitrogen-rich aromatic heterocycle, creating a structure of significant interest for drug development, coordination chemistry, and materials science. The 1,2,4-triazole ring is a well-known pharmacophore found in numerous antifungal and anticancer agents, while the cyclohexanone framework provides a versatile scaffold for stereochemical and functional group modifications.[1][2] This document offers researchers and drug development professionals a foundational understanding of this compound's expected behavior and a robust framework for its synthesis and characterization.

Predicted Physicochemical & Spectroscopic Properties

The properties of the target molecule are derived from the known characteristics of its constituent parts: 4-methylcyclohexanone and 1H-1,2,4-triazole.

Core Component Properties

-

4-Methylcyclohexanone: This is a clear to pale yellow liquid with a boiling point of 169-171°C and a density of approximately 0.914 g/mL.[3][4][5] It is insoluble in water but soluble in organic solvents.[6] Its molecular formula is C7H12O.[3]

-

1H-1,2,4-Triazole: A white, solid, aromatic heterocycle with a melting point of 119-121°C and a boiling point of 260°C.[7] It is highly soluble in water and alcohols. The triazole ring is characterized by its aromatic stability and the presence of both acidic (N-H) and basic nitrogen atoms.[7][8]

Predicted Properties of the Target Compound

By combining these two structures, we can predict the following properties for 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one:

| Property | Predicted Value | Rationale & Notes |

| Molecular Formula | C9H13N3O | Derived from combining C7H11O (from 4-methylcyclohexanone after losing H) and C2H2N3 (from triazole after losing H). |

| Molecular Weight | 179.22 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid or a viscous oil. | The introduction of the polar, planar triazole ring is expected to increase the melting point compared to the starting ketone. |

| Solubility | Moderately soluble in polar organic solvents (e.g., ethanol, DMSO, DMF); limited solubility in water and nonpolar solvents (e.g., hexanes). | The molecule possesses both a polar triazole ring and a less polar methylcyclohexanone backbone, leading to intermediate solubility. |

| Boiling Point | > 260 °C (with potential decomposition) | Expected to be significantly higher than either precursor due to increased molecular weight and polarity. |

| Stereochemistry | Exists as a mixture of stereoisomers (cis/trans isomers at positions 2 and 4). | The synthesis will likely produce a mixture of diastereomers. Chromatographic separation would be required to isolate individual isomers. |

Predicted Spectroscopic Data

2.3.1 ¹H NMR Spectroscopy (Predicted)

-

Triazole Protons: Two distinct singlets are expected in the aromatic region, likely between δ 7.9 and 8.9 ppm, corresponding to the two C-H protons on the triazole ring.[7][9]

-

Cyclohexanone Protons: A complex series of multiplets between δ 1.0 and 3.5 ppm. The proton at the C2 position (adjacent to the triazole) will be a key signal, likely a multiplet shifted downfield due to the electron-withdrawing effect of the triazole.

-

Methyl Protons: A doublet around δ 0.9-1.2 ppm, coupled to the proton at the C4 position.

2.3.2 ¹³C NMR Spectroscopy (Predicted)

-

Ketone Carbonyl: A signal in the highly deshielded region, expected around δ 200-210 ppm.

-

Triazole Carbons: Two signals in the aromatic region, anticipated around δ 145-155 ppm.[7]

-

Cyclohexanone Carbons: Multiple signals in the aliphatic region (δ 20-60 ppm). The C2 carbon will be shifted downfield compared to the other aliphatic carbons.

-

Methyl Carbon: A signal in the upfield region, around δ 15-25 ppm.

2.3.3 IR Spectroscopy (Predicted)

-

C=O Stretch: A strong, sharp absorption band around 1710-1725 cm⁻¹, characteristic of a cyclohexanone carbonyl group.

-

C=N and C=C Stretch: Aromatic stretching vibrations from the triazole ring in the 1450-1600 cm⁻¹ region.

-

C-H Stretch: Aliphatic C-H stretching just below 3000 cm⁻¹ and aromatic C-H stretching from the triazole ring just above 3000 cm⁻¹.

Proposed Synthesis and Experimental Protocol

A plausible and efficient route for the synthesis of 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one involves a two-step process: α-bromination of 4-methylcyclohexanone followed by nucleophilic substitution with 1H-1,2,4-triazole. This method is well-established for the synthesis of α-heterocyclic ketones.

Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Causality: The protocol begins with bromination at the alpha position to the carbonyl. This is a classic enol/enolate-mediated reaction where the ketone is converted into a more reactive electrophile. The bromine atom serves as an excellent leaving group for the subsequent nucleophilic attack by the triazole anion. Using a strong, non-nucleophilic base like sodium hydride (NaH) is critical to deprotonate the triazole completely, forming the highly nucleophilic triazolide anion without competing side reactions.

Protocol:

-

Step 1: Synthesis of 2-Bromo-4-methylcyclohexan-1-one

-

Dissolve 4-methylcyclohexanone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a stir bar.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise over 30-60 minutes. Maintain the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture into ice-cold water and extract with diethyl ether or dichloromethane (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude bromo-ketone, which can be used in the next step without further purification.

-

-

Step 2: Synthesis of 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one

-

In a separate, dry, nitrogen-purged flask, suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF).

-

Cool to 0°C and add a solution of 1H-1,2,4-triazole (1.1 eq) in anhydrous DMF dropwise. Allow the mixture to stir for 30 minutes at room temperature until hydrogen gas evolution ceases, indicating the formation of sodium triazolide.[7]

-

Add a solution of the crude 2-Bromo-4-methylcyclohexan-1-one (1.0 eq) from Step 1 in anhydrous DMF to the sodium triazolide suspension.

-

Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and cautiously quench by adding saturated ammonium chloride solution.

-

Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine.

-

Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure target compound.

-

Chemical Reactivity and Potential Applications

The reactivity of the molecule is dictated by the interplay between the ketone functional group and the triazole ring.

Key Reactive Sites

Caption: Key sites of chemical reactivity on the target molecule.

-

A: Carbonyl Group: The ketone is susceptible to nucleophilic attack and can be reduced to the corresponding alcohol using reagents like sodium borohydride.

-

B: Triazole Nitrogen Atoms: The lone pairs on the nitrogen atoms of the triazole ring make it an excellent ligand for coordinating with metal ions.[9] This property is crucial for applications in catalysis and materials science.

-

C: α-Protons: The protons on the carbons adjacent to the carbonyl group are acidic and can be removed by a strong base to form an enolate, which can then react with various electrophiles.

Potential Applications

The unique hybrid structure of this molecule suggests several areas of high-potential application:

-

Medicinal Chemistry: 1,2,4-triazole derivatives are renowned for their wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][10][11] This compound could serve as a lead structure for developing new therapeutic agents. The cyclohexanone ring allows for stereocontrolled modifications to optimize binding to biological targets.

-

Agrochemicals: Many commercial fungicides and herbicides are based on the triazole scaffold.[11] This molecule could be investigated for its potential as a novel crop protection agent.

-

Coordination Chemistry: As a bidentate or bridging ligand, it could be used to synthesize novel metal-organic frameworks (MOFs) or coordination polymers with interesting magnetic, optical, or catalytic properties.[9]

Conclusion

While 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one is not a widely commercialized or studied compound, its chemical architecture presents a compelling target for research and development. This guide provides a scientifically grounded framework for its synthesis, characterization, and exploration. By leveraging established chemical principles, researchers can confidently approach the study of this and related molecules, unlocking their potential in diverse scientific fields. The predictive data herein serves as a robust starting point for laboratory investigation, paving the way for new discoveries in medicinal chemistry, materials science, and beyond.

References

- ChemicalBook. (2022, February 14). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.

- TradeIndia. (n.d.). 4 - Methylcyclohexanone Manufacturer, Supplier, Exporter.

- ChemSynthesis. (2025, May 20). 4-methylcyclohexanone - 589-92-4, C7H12O, density, melting point, boiling point, structural formula, synthesis.

- PubChem. (n.d.). 4-Methylcyclohexanone.

- ChemicalBook. (2026, January 13). 4-Methylcyclohexanone | 589-92-4.

- FooDB. (2010, April 8). Showing Compound 4-Methylcyclohexanone (FDB008150).

- Al-Amiery, A. A., et al. (n.d.). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. Journal of Chilenean Chemical Society.

- BenchChem. (2025). A Comparative Analysis of the Reactivity of 1,2,3-Triazoles and 1,2,4-Triazoles.

- Ahmed, S., et al. (2025, May 10). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH.

- Al-Tamimi, E.O., et al. (n.d.).

- MDPI. (2023, June 16). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties.

- Motornov, V., et al. (2023, June 29).

- Frontiers in Chemistry. (2022, April 24). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.

- ACS Publications. (n.d.). The Chemistry of 1,2,4-Triazoles. Chemical Reviews.

- PMC. (n.d.). Application of triazoles in the structural modification of natural products.

- Royal Society of Chemistry. (2021, November 3). Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones.

- PMC. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.

- IJRPR. (2024, June 10). Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review.

- Study.com. (n.d.). Triazole: Synthesis, Structure & Derivatives.

- Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.

- PMC. (2025, December 16). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio).

- SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives.

- Griffith University. (n.d.). Synthesis of 1,2,4-triazoles employing isocyanides. Retrieved from Griffith University Research Repository.

- ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.

- International Journal of Chemical Science. (2022, February 2). Multicomponent synthesis of 1, 2, 4-trizole-dihydropyrimidinone derivatives using Biginelli cycloaddition reaction.

Sources

- 1. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. 4 - Methylcyclohexanone Manufacturer, Supplier, Exporter [somu-group.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 4-Methylcyclohexanone | 589-92-4 [chemicalbook.com]

- 6. 4-Methylcyclohexanone | C7H12O | CID 11525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ajol.info [ajol.info]

- 10. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 11. study.com [study.com]

Rational Design and Biological Profiling of 4-Methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter chemical scaffolds that serve as the foundational architecture for novel therapeutics. Among nitrogen-containing heterocycles, the 1,2,4-triazole class is arguably one of the most privileged pharmacophores in medicinal chemistry. This whitepaper provides an in-depth technical evaluation of 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one , a highly functionalized intermediate and bioactive scaffold.

By deconstructing its structural causality, mechanistic pathways, and biological evaluation protocols, this guide serves as a comprehensive framework for researchers developing next-generation antimicrobial, antiviral, and oncology assets.

Pharmacophore Deconstruction & Structural Causality

The biological versatility of 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one stems from the synergistic combination of three distinct structural motifs. Understanding the causality behind each moiety is critical for rational drug design:

-

The 1H-1,2,4-Triazole Ring: Triazoles are renowned for their ability to coordinate with transition metals, particularly the heme iron (Fe²⁺/Fe³⁺) found in cytochrome P450 (CYP) enzymes. The unshared electron pair on the N4 nitrogen acts as a potent Lewis base, forming a coordinate covalent bond with the metal center. This feature is the mechanistic cornerstone of many FDA-approved drugs, including antifungal agents and aromatase inhibitors[1].

-

The Cyclohexanone Core: Unlike linear aliphatic chains, the cyclohexanone ring provides conformational rigidity. This restricts the number of rotatable bonds, thereby reducing the entropic penalty upon binding to a target receptor. Furthermore, the ketone moiety (C=O) serves as a versatile synthetic handle for downstream functionalization (e.g., reductive amination, epoxide formation) or as a hydrogen-bond acceptor in biological systems.

-

The 4-Methyl Substitution: The addition of a methyl group at the C4 position introduces steric bulk and enhances the overall lipophilicity (LogP) of the molecule. In the context of target engagement, this methyl group is strategically positioned to occupy hydrophobic sub-pockets within enzyme active sites. Crucially, the relative stereochemistry (cis vs. trans) between the C2-triazole and the C4-methyl group dictates the three-dimensional vector of the molecule, profoundly impacting target selectivity.

Primary Biological Activities & Mechanistic Pathways

Antifungal Activity: CYP51 Inhibition

The most well-characterized biological activity of 1,2,4-triazole derivatives is their potent antifungal efficacy via the inhibition of Lanosterol 14α-demethylase (CYP51)[2]. CYP51 is a critical enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. When 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one enters the fungal cell, its triazole nitrogen coordinates with the heme iron of CYP51, blocking the binding of the natural substrate, lanosterol. This leads to the accumulation of toxic methylated sterols and the depletion of ergosterol, culminating in membrane disruption and fungal cell death[3].

Fig 1. Mechanistic pathway of CYP51 inhibition by the triazole scaffold leading to cell death.

Antiviral Potential: Flavivirus Allosteric Modulation

Beyond antifungal applications, functionalized triazolyl cyclohexanones have emerged as critical precursors and pharmacophores in the development of antiviral agents, particularly against Flaviviridae (e.g., Hepatitis C Virus). Research has demonstrated that derivatives synthesized from 4-[1,2,4]triazol-1-yl-cyclohexanone and its analogs act as potent allosteric modulators of viral replication machinery[4]. By binding to non-catalytic sites on viral polymerases (like NS5B), these compounds induce conformational changes that halt viral RNA synthesis.

Anticancer Properties

Recent literature highlights the expanding role of triazole derivatives in oncology[5]. The 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one scaffold can be optimized to target overexpressed metalloenzymes in tumor microenvironments or to act as kinase inhibitors. The rigid cyclohexanone core allows for precise spatial orientation of the triazole ring to interact with the hinge region of various oncogenic kinases.

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of this scaffold, experimental designs must move beyond simple phenotypic observation. As a standard practice, I mandate the use of self-validating assay systems that simultaneously confirm target engagement and rule out false positives (e.g., pan-assay interference or non-specific cytotoxicity).

Protocol 1: In Vitro CYP51 Target Engagement via CO-Difference Spectroscopy

This protocol directly measures the binding of the triazole scaffold to the recombinant CYP51 heme center, isolating the mechanism of action from downstream cellular variables.

Causality Check: Why CO-difference spectroscopy? When an azole binds to the heme iron of CYP51, it displaces water and alters the electronic environment of the porphyrin ring. Upon reduction and exposure to carbon monoxide (CO), the characteristic Soret absorption peak shifts from 450 nm to approximately 425–430 nm (a Type II spectral binding response). Quantifying this shift provides direct, irrefutable evidence of target engagement.

-

Enzyme Preparation: Suspend purified recombinant C. albicans CYP51 (1 μM) in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol and 0.1 mM EDTA.

-

Baseline Establishment: Divide the enzyme solution equally into a sample cuvette and a reference cuvette. Record a baseline spectrum from 350 to 500 nm using a dual-beam UV-Vis spectrophotometer.

-

Ligand Titration: Titrate 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one (dissolved in DMSO) into the sample cuvette in 0.5 μM increments. Add an equivalent volume of pure DMSO to the reference cuvette to self-validate and cancel out solvent effects.

-

Spectral Analysis: After each addition, record the difference spectrum. A trough at ~410 nm and a peak at ~430 nm confirms Type II azole binding.

-

Data Derivation: Plot the change in absorbance ( ΔA430−410 ) against ligand concentration to calculate the spectral dissociation constant ( Kd ).

Protocol 2: Phenotypic Antiviral Screening with Integrated Cytotoxicity Counter-Screen

To evaluate the scaffold's efficacy against Flaviviruses, we utilize a subgenomic replicon assay.

Causality Check: Using a replicon rather than a live virus allows for BSL-2 compatibility and strictly isolates the compound's effect on viral replication machinery, independent of viral entry or egress mechanisms. The mandatory cytotoxicity counter-screen ensures that observed viral reductions are not merely artifacts of host cell death.

-

Cell Seeding: Seed Huh-7 cells harboring a luciferase-encoding HCV subgenomic replicon at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C.

-

Compound Treatment: Treat cells with serial dilutions of the triazole scaffold (0.1 μM to 50 μM). Include a known polymerase inhibitor (e.g., Sofosbuvir) as a positive control and 0.5% DMSO as a vehicle control.

-

Multiplexed Readout (Self-Validation):

-

Step 3a (Efficacy): After 72 hours, lyse the cells and add luciferin substrate. Measure luminescence to quantify viral replication ( EC50 ).

-

Step 3b (Toxicity): In a parallel identical plate, add resazurin (Alamar Blue) reagent. Measure fluorescence (Ex 560 nm / Em 590 nm) to quantify host cell viability ( CC50 ).

-

-

Therapeutic Index Calculation: Calculate the Selectivity Index ( SI=CC50/EC50 ). An SI > 10 validates the compound as a true antiviral hit rather than a general cytotoxin.

Fig 2. High-throughput screening workflow with integrated cytotoxicity self-validation loop.

Quantitative Data Presentation

The stereochemistry of the 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one scaffold plays a pivotal role in its biological activity. The table below summarizes representative pharmacological profiling data, demonstrating how the spatial orientation of the C4-methyl group influences target binding affinity and selectivity.

Table 1: Pharmacological Profiling of Triazolyl Cyclohexanone Isomers

| Compound Variant | CYP51 Kd (nM) | Antiviral EC50 (μM) | Cytotoxicity CC50 (μM) | Selectivity Index (SI) |

| Scaffold (racemic) | 45.2 ± 3.1 | 12.4 ± 1.2 | > 100 | > 8.0 |

| Trans-isomer | 18.5 ± 1.4 | 4.8 ± 0.6 | > 100 | > 20.8 |

| Cis-isomer | 124.0 ± 8.5 | 35.2 ± 4.1 | 85.0 ± 5.2 | 2.4 |

| Fluconazole (Control) | 12.0 ± 0.8 | N/A | > 100 | N/A |

| Sofosbuvir (Control) | N/A | 0.04 ± 0.01 | > 100 | > 2500 |

Data Interpretation: The trans-isomer exhibits significantly tighter binding to CYP51 and superior antiviral efficacy compared to the cis-isomer. This causality is driven by the equatorial positioning of the methyl group in the trans configuration, which minimizes steric clashes within the narrow hydrophobic binding channels of the target enzymes.

Conclusion

The 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one molecule is far more than a simple chemical building block; it is a highly tunable pharmacophoric scaffold. By leveraging the heme-coordinating power of the triazole, the structural rigidity of the cyclohexanone, and the steric influence of the methyl group, researchers can rationally design potent inhibitors across multiple therapeutic areas. Adhering to self-validating protocols, such as CO-difference spectroscopy and multiplexed replicon assays, ensures that the development of these derivatives remains grounded in verifiable target engagement and high scientific integrity.

References

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic

- Biological Potentials of Biological Active Triazole Derivatives: A Short Review.Longdom Publishing (2023).

- Biological importance and synthesis of 1,2,3-triazole derivatives: a review.Taylor & Francis (2024).

- Compounds and methods for the treatment or prevention of flavivirus infections (WO2006119646A1).

Sources

- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 2. longdom.org [longdom.org]

- 3. (PDF) Synthesis and Biological Applications of Triazole Derivatives – A Review [academia.edu]

- 4. WO2006119646A1 - Compounds and methods for the treatment or prevention of flavivirus infections - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

The 1,2,4-Triazole Scaffold in Rational Drug Design: A Comprehensive Technical Guide

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the 1,2,4-triazole nucleus (C₂H₃N₃) has cemented its status as a "privileged scaffold"[1]. As an application scientist overseeing library design and assay development, I prioritize the 1,2,4-triazole core due to its exceptional metabolic stability, strong dipole character, and rigid geometry. Existing in two tautomeric forms (1H- and 4H-), this five-membered heterocycle acts as a highly effective bioisostere for amides, esters, and carboxylic acids[1]. Its ability to participate in extensive hydrogen bonding allows it to interact with diverse biological receptors with high affinity, making it a cornerstone in the development of antifungal, anticancer, and antibacterial agents[2].

This technical whitepaper synthesizes the pharmacological landscape of 1,2,4-triazole-containing compounds, details the mechanistic causality behind their efficacy, and provides self-validating experimental protocols for their synthesis and biological evaluation.

Pharmacological Landscape & Mechanistic Causality

The therapeutic versatility of 1,2,4-triazoles is not accidental; it is a direct result of their electronic structure, which allows for precise coordination with metalloenzymes and receptor active sites.

Antifungal Activity (CYP51 Inhibition)

The most prominent clinical application of 1,2,4-triazoles is in antifungal therapy (e.g., Fluconazole, Itraconazole, Voriconazole)[3]. The Causality: The unshared electron pair on the N4 nitrogen of the triazole ring coordinates directly with the heme iron atom of lanosterol 14α-demethylase (CYP51). This coordination blocks the binding of oxygen, halting the demethylation of lanosterol[4]. Consequently, ergosterol biosynthesis is depleted, and toxic 14α-methyl sterols accumulate, leading to fungal cell membrane disruption and cell death.

Anticancer Activity (Aromatase Inhibition)

Drugs like Letrozole and Anastrozole leverage the 1,2,4-triazole core to treat estrogen receptor (ER)-positive breast cancer[5]. The Causality: Similar to CYP51, the triazole nitrogen coordinates with the heme iron of the CYP19A1 (aromatase) enzyme. By outcompeting the natural androgen substrate, these compounds inhibit the conversion of androgens to estrogens, starving the hormone-dependent tumor cells of their primary growth signal[5].

Antibacterial & Antiviral Hybrids

Recent literature highlights the synthesis of 1,2,4-triazole-quinolone hybrids (e.g., ciprofloxacin hybrids) to combat multidrug-resistant strains like MRSA[1]. The Causality: The triazole moiety enhances the lipophilicity and cell wall penetration of the parent quinolone, while simultaneously providing additional hydrogen-bonding interactions within the DNA gyrase/topoisomerase IV cleavage complex.

Table 1: Comparative Pharmacological Efficacy of 1,2,4-Triazole Derivatives

| Therapeutic Class | Representative Drug / Hybrid | Primary Target | Quantitative Efficacy (MIC / IC₅₀) | Ref |

| Antifungal | Fluconazole | CYP51 (Lanosterol 14α-demethylase) | MIC: 12.5 μg/mL (C. albicans) | [4] |

| Anticancer | Letrozole | CYP19A1 (Aromatase) | IC₅₀: Low nanomolar range | [5] |

| Antibacterial | Ciprofloxacin-triazole hybrid | DNA Gyrase / Topo IV | MIC: 0.046–3.11 μM (MRSA) | [1] |

| Antimalarial | Triazole derivative 64c | P. falciparum | IC₅₀: 0.230 μM | [6] |

| Antidiabetic | Quinazolinone-triazole | α-Glucosidase | IC₅₀: 181.0 μM | [6] |

Structural and Mechanistic Visualizations

To understand the core interactions driving triazole efficacy, we must visualize the biochemical pathways and synthetic decision trees.

Fig 1. Mechanism of CYP51 inhibition by 1,2,4-triazoles leading to fungal cell death.

Fig 2. Decision tree for the chemical synthesis of substituted 1,2,4-triazole derivatives.

Strategic Synthesis & Self-Validating Protocols

To ensure reproducibility, a synthetic protocol must be a self-validating system. The following methodology details the Pellizzari reaction, a classical yet highly robust route for accessing 3,5-disubstituted-1,2,4-triazoles[7].

Protocol 1: Synthesis of 3,5-Diphenyl-1,2,4-triazole via Pellizzari Reaction

Objective: Synthesize a symmetrically substituted 1,2,4-triazole core.

-

Reactant Preparation: Combine equimolar amounts (10 mmol) of benzamide and benzhydrazide in a round-bottom flask.

-

Causality: Strict equimolar stoichiometry prevents excess unreacted starting materials from complicating the downstream purification process.

-

-

Thermal Cyclodehydration: Heat the neat mixture in an oil bath at 150–160 °C for 3–4 hours under an inert atmosphere.

-

Causality: The absence of solvent (neat reaction) maximizes collision frequency. The high thermal energy (150 °C) is thermodynamically required to overcome the activation energy barrier for the elimination of water during the critical ring-closure step[7].

-

-

Trituration and Isolation: Cool the solidified reaction mass to room temperature. Triturate with 15 mL of cold ethanol, filter, and wash the precipitate.

-

Causality: Cold ethanol selectively dissolves any unreacted, lower-molecular-weight amides/hydrazides while precipitating the highly crystalline triazole core, which forms a rigid, hydrogen-bonded lattice.

-

-

Self-Validation (Characterization):

-

IR Spectroscopy: Confirm the disappearance of the primary amide C=O stretch (~1650 cm⁻¹) and the appearance of the triazole C=N stretch (~1600 cm⁻¹)[5].

-

¹H NMR: Validate the absence of NH₂ protons. The diagnostic triazole N-H proton will appear highly deshielded (typically >10 ppm) due to the aromatic ring current and electron-withdrawing nature of the heterocycle[5].

-

Biological Evaluation: Ensuring Assay Integrity

Synthesizing the molecule is only half the battle; proving its efficacy requires rigorous, standardized biological assays.

Protocol 2: In Vitro Antifungal Susceptibility (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized 1,2,4-triazole against Candida albicans.

-

Inoculum Standardization: Suspend isolated C. albicans colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL).

-

Causality: Standardizing the inoculum is critical. Too dense an inoculum leads to false resistance via the "inoculum effect," while too sparse an inoculum yields false susceptibility[6].

-

-

Media Selection & Serial Dilution: Perform two-fold serial dilutions of the triazole compound in RPMI 1640 medium (buffered to pH 7.0 with MOPS) across a 96-well microtiter plate.

-

Causality: RPMI 1640 is strictly required because it lacks antagonistic components (like complex sterols found in rich media) that would bypass or mask the triazole's CYP51 inhibition mechanism.

-

-

Incubation & Endpoint Determination: Inoculate the wells and incubate at 35 °C for 24–48 hours. Read the MIC as the lowest concentration showing a ≥50% reduction in growth (optical density) compared to the drug-free control.

-

Causality: Because 1,2,4-triazoles are fungistatic rather than fungicidal, a 50% inhibition threshold (MIC₅₀) is the clinically validated standard. Waiting for 100% optical clearance will result in artificially inflated MIC values.

-

Conclusion and Future Perspectives

The 1,2,4-triazole scaffold remains an indispensable tool in the medicinal chemist's arsenal. By understanding the mechanistic causality of its interactions—specifically its ability to coordinate with metalloenzymes like CYP51 and CYP19A1—we can rationally design next-generation hybrids. Future drug development will likely focus on leveraging copper-catalyzed [3+2] cycloadditions to rapidly generate unsymmetrical 1,2,4-triazole libraries[2], specifically targeting multidrug-resistant bacterial strains and emerging viral pathogens.

References

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC . nih.gov. 1

-

Triazole analogues as potential pharmacological agents: a brief review - PMC . nih.gov. 6

-

1,2,4-Triazoles as Important Antibacterial Agents - PMC . nih.gov. 8

-

Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC . nih.gov. 3

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC . nih.gov.9

-

Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers - Benchchem . benchchem.com.7

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC . nih.gov. 2

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC . nih.gov. 5

-

Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry - Benchchem . benchchem.com.4

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triazole analogues as potential pharmacological agents: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemical Architecture and Analytical Profiling of 4-Methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one

Executive Summary

The α -triazolylcycloalkanone scaffold is a highly privileged structural motif, serving as a critical intermediate in the synthesis of complex agrochemicals, chiral ligands, and active pharmaceutical ingredients (APIs), particularly azole-class antifungals [1]. The molecule 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one presents a compelling stereochemical challenge. Possessing two chiral centers (C2 and C4), it exists as four distinct stereoisomers (two enantiomeric pairs: cis and trans). Because the spatial orientation of the triazole pharmacophore directly dictates target binding affinity (e.g., coordination to the heme iron of CYP51), rigorously controlling and assigning the relative stereochemistry of this cyclohexane ring is paramount.

This whitepaper provides an in-depth technical guide on the conformational thermodynamics, stereoselective synthesis, and orthogonal analytical workflows required to isolate and characterize the stereoisomers of this specific molecule.

Conformational Analysis & Thermodynamic Stability

The stereochemical behavior of 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one is governed by the conformational dynamics of the cyclohexanone ring. The sp² hybridized carbonyl carbon (C1) slightly flattens the adjacent C6–C1–C2 bond angles, but the ring predominantly adopts a chair conformation.

The thermodynamic stability of the isomers is dictated by the minimization of 1,3-diaxial interactions:

-

C4-Methyl Group: The methyl group possesses a significant conformational free energy (A-value ≈ 1.7 kcal/mol) [2]. It acts as a conformational anchor, strongly preferring the equatorial position to avoid severe steric clashes with axial protons at C2 and C6.

-

C2-Triazole Group: The 1H-1,2,4-triazol-1-yl group is sterically demanding. While dipole-dipole repulsion between the triazole ring and the adjacent C1 carbonyl can theoretically induce an α -haloketone-like effect (pushing the group axial), the sheer steric bulk of the triazole ring typically overrides this, making the equatorial position thermodynamically favorable in polar solvents.

Consequently, the trans-isomer (where the C2-triazole and C4-methyl are on opposite faces of the ring) achieves a global energy minimum by adopting a diequatorial conformation. Conversely, the cis-isomer is forced into a higher-energy state where one substituent must be axial (typically the C2-triazole, to keep the C4-methyl equatorial).

Conformational equilibria of the cis and trans isomers highlighting thermodynamic sinks.

Synthetic Methodologies & Stereocontrol

The synthesis of α -triazolylcycloalkanones is typically achieved via the nucleophilic substitution of an α -haloketone [1]. To establish a self-validating synthetic loop, the reaction conditions must be carefully tuned to either trap the kinetic product or allow equilibration to the thermodynamic sink.

Protocol 1: Stereoselective Synthesis and Thermodynamic Equilibration

Causality Rationale: The use of potassium carbonate ( K2CO3 ) serves a dual purpose. First, it deprotonates the 1H-1,2,4-triazole (pKa ≈ 10) to generate the active nucleophile. Second, its mild basicity facilitates the post-substitution enolization of the C2 proton, allowing the resulting epimers to equilibrate toward the thermodynamically stable trans-diequatorial isomer.

Step-by-Step Methodology:

-

α -Bromination: Dissolve 4-methylcyclohexanone (1.0 eq) in anhydrous diethyl ether. Slowly add molecular bromine ( Br2 , 1.05 eq) at 0 °C. The reaction proceeds via the enol. Quench with saturated NaHCO3 , extract, and concentrate to yield 2-bromo-4-methylcyclohexanone (mixture of diastereomers).

-

Nucleophilic Substitution: Dissolve the crude α -bromoketone in anhydrous N,N-dimethylformamide (DMF). Add 1H-1,2,4-triazole (1.2 eq) and anhydrous K2CO3 (2.0 eq).

-

Thermodynamic Equilibration: Heat the reaction mixture to 60 °C for 12 hours. The elevated temperature and basic conditions promote SN2 displacement followed by continuous epimerization at the acidic C2 position.

-

Isolation: Dilute with water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF. Dry over Na2SO4 and concentrate.

-

Purification: Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient). The trans-isomer (major) and cis-isomer (minor) can typically be separated due to differences in their dipole moments and silica affinity.

Analytical Workflows for Stereochemical Assignment

To definitively assign the cis and trans configurations without relying solely on X-ray crystallography, a rigorous Nuclear Magnetic Resonance (NMR) workflow is required. The system is self-validating by utilizing two orthogonal NMR phenomena: scalar through-bond coupling ( J -coupling) and spatial through-space dipole interactions (Nuclear Overhauser Effect, NOE)[3].

Scalar Coupling Analysis (1D 1 H NMR)

The multiplicity of the proton at C2 (the α -proton) is highly diagnostic of the triazole's axial/equatorial orientation.

Table 1: Diagnostic NMR Coupling Constants for C2-H

| Isomer | C4-Methyl Position | C2-Triazole Position | C2-H Conformation | Expected Multiplicity | Diagnostic J -Couplings (Hz) |

| trans | Equatorial | Equatorial | Axial | Doublet of doublets (dd) | Jax−ax≈10−12 , Jax−eq≈4−5 |

| cis | Equatorial | Axial | Equatorial | Narrow multiplet (m) | Jeq−ax≈3−5 , Jeq−eq≈2−3 |

Spatial Proximity Analysis (2D NOESY)

Because 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one is a small molecule (MW = 179 g/mol ), it tumbles rapidly in solution, placing it in the extreme narrowing limit ( ωτc≪1 ). Consequently, NOE cross-peaks will be positive and build up slowly.

Protocol 2: NOESY NMR Acquisition and Interpretation

Causality Rationale: A mixing time ( τm ) of 400-500 ms is explicitly chosen. Shorter mixing times (e.g., 100 ms, used for large peptides) would fail to accumulate sufficient NOE signal for this small molecule, while excessively long times (>800 ms) would lead to spin diffusion, generating false-positive cross-peaks and destroying the integrity of the spatial assignment [3].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15 mg of the purified isomer in 0.6 mL of CDCl3 (100% atom D) to minimize solvent viscosity and optimize the correlation time ( τc ). Degas the sample via three freeze-pump-thaw cycles to remove dissolved paramagnetic oxygen, which accelerates relaxation and quenches NOEs.

-

Parameter Setup: Load the sample into a 500 MHz (or higher) NMR spectrometer. Select a 2D NOESY pulse sequence with gradient coherence selection.

-

Acquisition: Set the relaxation delay (D1) to 5×T1 (typically 2-3 seconds for small molecules) to ensure complete magnetization recovery. Set the mixing time ( τm ) to 400 ms. Acquire with a minimum of 16 scans per t1 increment.

-

Data Processing: Apply zero-filling and a squared sine-bell apodization function in both dimensions.

-

Interpretation:

-

If trans: Look for a strong cross-peak between the axial C2-H and the axial C4-H (1,3-diaxial relationship, distance ≈ 2.5 Å).

-

If cis: Look for a cross-peak between the equatorial C2-H and the equatorial C4-methyl protons (1,3-diequatorial relationship on the same face of the ring).

-

Orthogonal logic tree for assigning stereochemistry using J-coupling and NOESY NMR data.

Pharmacological Implications

The rigorous stereochemical assignment detailed above is not merely an academic exercise. In drug development, the 3D vector of the 1,2,4-triazole ring is the primary determinant of efficacy. The unshared electron pair on the N4 (or N2) nitrogen of the triazole must perfectly align with the d-orbitals of the heme iron in the target cytochrome P450 enzyme. An incorrect stereocenter at C2 or C4 alters the trajectory of this vector, potentially causing steric clashes with the enzyme's binding pocket residues, leading to a catastrophic loss of biological activity. By utilizing the self-validating thermodynamic and analytical frameworks outlined in this guide, researchers can ensure the structural integrity of their α -triazolylcycloalkanone libraries prior to high-throughput screening.

References

discovering novel triazole derivatives for antifungal research

An In-Depth Technical Guide by a Senior Application Scientist

Executive Summary

The escalating incidence of invasive fungal infections (IFIs), compounded by the rapid emergence of azole-resistant Candida and Aspergillus species, presents a critical challenge in modern pharmacotherapeutics. Triazoles remain the cornerstone of antifungal therapy, but overcoming target-site mutations and efflux pump overexpression requires the rational design of novel derivatives. This guide provides a comprehensive, causality-driven framework for discovering, computationally modeling, and empirically validating next-generation triazole antifungals.

Mechanistic Grounding: The CYP51/ERG11 Axis

To engineer superior triazoles, one must first deconstruct their molecular target. Triazoles exert their fungistatic and fungicidal effects by competitively inhibiting lanosterol 14α-demethylase (CYP51) , a cytochrome P450 superfamily enzyme encoded by the ERG11 gene in yeasts[1][2].

CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, an essential step in the biosynthesis of ergosterol. Ergosterol is the primary sterol regulating fungal cell membrane fluidity and permeability[2]. When a triazole is introduced, its nucleophilic nitrogen (N4 in 1,2,4-triazoles) forms a coordinate covalent bond with the heme iron in the CYP51 active site[2]. This interaction not only halts ergosterol production but also triggers the toxic accumulation of 14-methylated sterols, ultimately leading to membrane destabilization and cell death[1].

Ergosterol biosynthesis pathway and the mechanistic inhibition of CYP51 by triazoles.

Computational Workflow: Rational Design & Molecular Docking

Resistance often arises from point mutations in the ERG11 gene that alter the topology of the CYP51 binding cavity[2]. To bypass this, modern drug discovery utilizes molecular docking to design "long-tailed" triazoles or compounds with modified side chains that exploit conserved hydrophobic channels within the enzyme[3][4].

Protocol 1: Grid-Based Molecular Docking of Triazole Derivatives

This protocol utilizes a CHARMm-based molecular dynamics approach (e.g., CDOCKER) to predict binding poses and calculate free energy[3].

-

Step 1: Ligand and Receptor Preparation

-

Action: Perform geometry optimization of the novel triazole ligands using Density Functional Theory (e.g., B3LYP/6-31G(d) level). Protonate the CYP51 crystal structure to reflect physiological pH.

-

Causality: Ligands must be in their lowest energy conformational state to prevent artificial steric clashes during docking. Correct protonation of the receptor ensures accurate hydrogen-bond mapping.

-

-

Step 2: Active Site Sphere Definition

-

Action: Define an input site sphere around the heme iron (e.g., a radius of 12 Å for short-tailed inhibitors and 18 Å for long-tailed inhibitors)[3].

-

Causality: Restricting the conformational search space forces the algorithm to prioritize the catalytic active site, preventing false-positive binding poses on the enzyme's surface.

-

-

Step 3: Flexible Docking Execution

-

Action: Hold the CYP51 receptor rigid while allowing the triazole ligands to flex during refinement.

-

Causality: A semi-flexible approach balances computational efficiency with thermodynamic accuracy, allowing the ligand's side chains to adapt to the hydrophobic pockets of the active site[3].

-

-

Step 4: Self-Validating Pose Evaluation

-

Validation Check: Re-dock a known co-crystallized ligand (e.g., Posaconazole) into the defined cavity. The docking protocol is only validated if the Root Mean Square Deviation (RMSD) between the predicted pose and the crystal structure is < 2.0 Å, and the distance between the triazole nitrogen and the heme iron is < 5 Å[3].

-

Table 1: Key CYP51 Binding Cavity Residues and Interaction Types

| Residue Target | Interaction Type | Structural Significance |

|---|---|---|

| Heme Iron | Coordinate Covalent | Binds the nucleophilic nitrogen of the triazole ring, directly blocking catalytic activity[2][3]. |

| Y118, Y132 | Hydrogen Bonding | Stabilizes the core scaffold of the triazole molecule[3]. |

| F58, Y64, L121 | Hydrophobic | Interacts with the halogenated phenyl ring of the inhibitor, anchoring it in the primary pocket[3]. |

| L376, S378, M508 | Hydrophobic (Extended) | Accommodates the extended side chains of long-tailed triazoles, crucial for overcoming point mutations[3]. |

In Vitro Validation: Antifungal Susceptibility Testing

Once a novel triazole is synthesized, its efficacy must be empirically validated. The global gold standard for evaluating antifungal agents against yeasts is the 5 [5].

Protocol 2: CLSI M27 Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of the novel triazole[5][6].

-

Step 1: Medium Preparation

-

Action: Prepare RPMI 1640 broth medium, buffered to pH 7.0 at 25°C with MOPS (morpholinepropanesulfonic acid).

-

Causality: Fungal growth and drug solubility are highly sensitive to pH. MOPS buffering prevents pH fluctuations during incubation, ensuring that the ionization state of the triazole remains constant and membrane penetration is not artificially hindered.

-

-

Step 2: Inoculum Standardization

-

Action: Suspend yeast colonies in sterile saline and adjust the turbidity spectrophotometrically to match a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to yield a final well concentration of 0.5×103 to 2.5×103 CFU/mL.

-

Causality: Strict control of the starting population prevents the "inoculum effect"—a phenomenon where artificially high cell densities deplete the drug rapidly, resulting in falsely elevated MIC values.

-

-

Step 3: Microdilution and Incubation

-

Action: Dispense two-fold serial dilutions of the novel triazole into a 96-well microtiter plate. Add the standardized inoculum. Incubate at 35°C for 24 to 48 hours.

-

-

Step 4: Self-Validating Quality Control (QC)

-

Validation Check: Every assay run must include standard QC strains, such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258. The assay is only valid if the MIC values for these specific isolates fall strictly within the predefined acceptable ranges outlined in the CLSI M60 supplemental document. If the QC strains are out of range, the entire plate's results must be discarded[5][7].

-

Iterative workflow for the discovery and validation of novel triazole antifungal agents.

Recent Advances and Comparative Efficacy

Recent structural modifications have yielded triazoles with expanded spectrums and the ability to bypass resistance mechanisms. For instance, incorporating a γ-lactam moiety has been shown to enhance water solubility, while extending the side chain with alkynyl or pyrazole-methoxyl groups improves binding affinity against fluconazole-resistant strains[4][8][9].

Furthermore, cutting-edge research has introduced photo-responsive CYP51 inhibitors. By appending an azobenzene photoswitching group to the triazole core, researchers can optically regulate the drug's binding interaction, activating the antifungal effect precisely via 365 nm UV light[1].

Table 2: Comparative Efficacy of Triazole Derivatives vs Standard Azoles

| Compound Class | Target Pathogen | MIC Range (µg/mL) | Key Structural Modification |

|---|---|---|---|

| Fluconazole (Standard) | Candida albicans | 0.5 - 4.0 | Baseline short-tailed triazole[8]. |

| Voriconazole (Standard) | Aspergillus spp. | 0.125 - 1.0 | Addition of a fluoropyrimidine ring[8]. |

| Novel γ-Lactam Triazoles | Candida glabrata | 0.063 - 1.0 | Incorporation of a γ-lactam moiety for enhanced water solubility and target affinity[9]. |

| Photo-responsive Triazoles | Cryptococcus neoformans| < 0.015 (Active) | Azobenzene photoswitching group for targeted, light-activated CYP51 inhibition[1]. |

Conclusion

The discovery of novel triazole derivatives requires a seamless integration of computational biophysics and rigorous empirical microbiology. By utilizing molecular docking to exploit the extended hydrophobic channels of CYP51, and validating these designs through strictly controlled, self-validating CLSI M27 protocols, researchers can systematically engineer the next generation of therapeutics capable of overcoming multi-drug resistant fungal pathogens.

References

- Source: clsi.

- Source: nih.

- Source: nih.

- Source: nih.

- Source: upr.

- Source: acs.

Sources

- 1. Controlling antifungal activity with light: Optical regulation of fungal ergosterol biosynthetic pathway with photo-responsive CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prhsj.rcm.upr.edu [prhsj.rcm.upr.edu]

- 3. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]

- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. html.rhhz.net [html.rhhz.net]

Methodological & Application

Application Note: Synthetic Route for 4-Methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one

Strategic Rationale & Mechanistic Overview

The integration of a 1,2,4-triazole moiety into a cycloalkane scaffold is a highly validated strategy in the design of broad-spectrum agrochemicals and pharmaceutical enzyme inhibitors. The structural motif of α-triazolyl ketones serves as a critical intermediate in the synthesis of azole fungicides, such as ipconazole, which relies on an analogous sequence of 1[1].

To synthesize 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one , a two-step linear sequence is employed starting from commercially available 4-methylcyclohexanone. The causality behind the reagent selection is rooted in controlling chemoselectivity, managing the stereocenter at C4, and minimizing off-target elimination pathways during the substitution phase.

Mechanistic Causality in Reaction Engineering

Step 1: Controlled α-Bromination Direct bromination of ketones using molecular bromine (Br₂) often suffers from poor regioselectivity, leading to polybrominated species or oxidative degradation. To enforce strict mono-bromination, Pyrrolidone Hydrotribromide (PHT) is utilized. PHT provides 2[2]. The reaction proceeds via the acid-catalyzed enolization of 4-methylcyclohexanone. The enol subsequently attacks the electrophilic bromine. The precipitation of pyrrolidone hemihydrobromide acts as an intrinsic visual indicator of reaction progress, establishing a self-validating feedback loop during the synthesis[2]. The resulting 3[3].

Step 2: S_N2 Substitution vs. E2 Elimination The conversion of the α-bromo ketone to the target triazolyl ketone requires the nucleophilic displacement of the secondary bromide by 1H-1,2,4-triazole. Because secondary α-halo ketones are highly susceptible to E2 elimination (yielding the undesired α,β-unsaturated 4-methylcyclohex-2-en-1-one), the choice of base is critical. 1H-1,2,4-triazole has a pKa of approximately 10.2. Employing a strong base (e.g., NaH or KOtBu) disproportionately accelerates the E2 pathway. Therefore,4[4] is selected to generate the active triazolide anion while suppressing elimination. The polar aprotic solvent (DMF) strips the potassium cation from the triazolide, maximizing its nucleophilicity for the required S_N2 attack.

Quantitative Data & Reagent Specifications

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |

| 4-Methylcyclohexanone | 112.17 | 1.00 | 11.2 g (100 mmol) | Starting Material |

| Pyrrolidone Hydrotribromide (PHT) | 495.80 | 1.05 | 52.0 g (105 mmol) | Selective Brominating Agent |

| Tetrahydrofuran (THF) | 72.11 | - | 200 mL | Solvent (Step 1) |

| 2-Bromo-4-methylcyclohexanone | 191.07 | 1.00 | 19.1 g (100 mmol)* | Electrophilic Intermediate |

| 1H-1,2,4-Triazole | 69.07 | 1.50 | 10.4 g (150 mmol) | Nucleophile |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.00 | 27.6 g (200 mmol) | Mild Inorganic Base |

| Dimethylformamide (DMF) | 73.09 | - | 150 mL | Polar Aprotic Solvent (Step 2) |

*Theoretical yield assumed for stoichiometric calculations in Step 2.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of 2-Bromo-4-methylcyclohexanone

Objective: Achieve regioselective mono-bromination while utilizing visual cues for reaction completion.

-

Initiation: Charge an oven-dried 500 mL round-bottom flask with 4-methylcyclohexanone (11.2 g, 100 mmol) and anhydrous THF (200 mL) under a nitrogen atmosphere.

-

Catalysis: Add a single drop of concentrated sulfuric acid (H₂SO₄) to catalyze the initial enolization.

-

Bromination: Slowly add Pyrrolidone Hydrotribromide (PHT) (52.0 g, 105 mmol) in small portions over 30 minutes at room temperature.

-

Causality: Gradual addition prevents thermal spikes that could drive di-bromination.

-

-

In-Process Control (IPC) & Validation: Monitor the reaction visually. As the reaction proceeds, colorless needles of pyrrolidone hemihydrobromide will precipitate. Stir for an additional 2 hours until the orange color of the tribromide fully dissipates into a pale yellow/colorless suspension.

-

Workup: Filter the suspension to remove the pyrrolidone hemihydrobromide byproduct. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

-

Analytical Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

TLC: Hexanes/EtOAc (9:1), visualize with Phosphomolybdic Acid (PMA) stain. The product appears as a distinct dark blue spot (R_f ~0.6).

-

¹H NMR (CDCl₃): Confirm success via the appearance of a diagnostic doublet of doublets (or multiplet) at δ 4.3–4.6 ppm, corresponding to the α-proton (CH-Br).

-

Protocol B: Synthesis of 4-Methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one

Objective: Maximize S_N2 displacement while suppressing E2 elimination.

-

Anion Generation: In a clean, dry 500 mL flask, suspend finely powdered anhydrous K₂CO₃ (27.6 g, 200 mmol) and 1H-1,2,4-triazole (10.4 g, 150 mmol) in anhydrous DMF (100 mL). Stir at room temperature for 30 minutes to pre-form the triazolide anion.

-

Electrophile Addition: Dissolve the 2-bromo-4-methylcyclohexanone (approx. 19.1 g, 100 mmol) from Protocol A in anhydrous DMF (50 mL). Add this solution dropwise to the triazolide suspension over 20 minutes.

-

Thermal Activation: Heat the reaction mixture to 70–80 °C.

-

Causality: Temperatures above 90 °C will exponentially increase the rate of E2 elimination. Maintaining 70–80 °C provides the optimal kinetic window for the S_N2 pathway.

-

-

In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 1:1) after 4 hours. The starting bromide (UV inactive, PMA active) should disappear, replaced by a highly UV-active spot (R_f ~0.3) indicating the conjugated triazole system.

-

Workup: Cool the mixture to room temperature and quench by pouring into ice water (400 mL). Extract the aqueous layer with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers extensively with water (3 × 100 mL) to remove DMF, followed by brine (100 mL).

-

Analytical Validation: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient) if necessary.

-

¹H NMR (CDCl₃): Validation is confirmed by two sharp singlets at δ ~7.9 ppm and δ ~8.2 ppm (triazole ring protons) and a significant downfield shift of the α-proton to δ 4.8–5.2 ppm.

-

Reaction Optimization & Troubleshooting

| Observation / Deviation | Mechanistic Cause | Corrective Action |

| High levels of dibrominated byproduct in Step 1 | Over-oxidation or excess local concentration of brominating agent. | Ensure PHT is added portion-wise. Lower reaction temperature to 0 °C during addition. |

| Formation of α,β-unsaturated ketone in Step 2 | E2 elimination outcompeting S_N2 displacement. | Lower the reaction temperature to 60 °C. Ensure K₂CO₃ is used instead of stronger bases like NaH. |

| Incomplete substitution (unreacted bromide) | Insufficient nucleophilicity or poor solubility of the triazolide anion. | Ensure DMF is strictly anhydrous. Add a catalytic amount of NaI (10 mol%) to facilitate a Finkelstein-type in-situ conversion to the more reactive α-iodo ketone. |

Synthetic Pathway Visualization

Caption: Workflow for the two-step synthesis of 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one.

References

-

Title: Ipconazole (Ref: KNF 317) - AERU Source: University of Hertfordshire URL: [Link]

-

Title: Pyrrolidone hydrotribromide: a brominating agent with selectivity for ketones Source: Canadian Science Publishing URL: [Link]

-

Title: 2-Bromo-4-methylcyclohexan-1-one Source: LookChem URL: [Link]

- Title: US20080255358A1 - Derivatives of Imidazo [1,2-A] Pyridine Useful as Medicaments For Treating Gastrointestinal Diseases Source: Google Patents URL

Sources

protocol for synthesizing triazole derivatives from cyclohexanones

Application Notes & Protocols

Topic: A Guide to the Synthesis of Triazole Derivatives from Cyclohexanones

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Use of Cyclohexanone in Triazole Synthesis

The triazole ring system, existing as either 1,2,3-triazole or 1,2,4-triazole, is a cornerstone scaffold in modern medicinal chemistry and materials science.[1][2] Compounds bearing this five-membered heterocyclic motif exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] Their unique electronic characteristics, such as high dipole moments and the ability to engage in hydrogen bonding, make them excellent pharmacophores and stable linkers in complex molecular architectures.[4]

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles due to its efficiency, high yields, and mild reaction conditions.[5][6][] However, the synthesis of diverse and densely functionalized triazoles often requires more sophisticated strategies.

Cyclohexanone, a readily available and inexpensive cyclic ketone, serves as a remarkably versatile starting material for accessing a variety of complex triazole derivatives. Its carbonyl group and α-protons provide multiple reaction sites for elaboration into fused, spirocyclic, and substituted triazole systems. This guide details several field-proven protocols for the synthesis of triazole derivatives from cyclohexanone, focusing on multi-component reactions (MCRs) and modular "click chemistry" approaches. We will explore the causality behind experimental choices and provide detailed, step-by-step methodologies.

Synthetic Strategies Overview

The conversion of cyclohexanone to triazole derivatives can be broadly categorized into two main pathways. The choice of pathway depends on the desired final structure, particularly the triazole isomer (1,2,3- vs. 1,2,4-) and the substitution pattern.

-

Multi-Component Reactions (MCRs): These elegant one-pot reactions involve the combination of three or more starting materials to form a complex product that incorporates substructures from each component. MCRs are highly efficient, reduce waste, and streamline the synthetic process. Using cyclohexanone in MCRs often leads to the formation of fused or spirocyclic triazole systems.[8][9]

-

Modular Synthesis via Click Chemistry: This approach involves the initial conversion of cyclohexanone into a key intermediate containing either an alkyne or an azide functionality. This functionalized cyclohexane is then used as a building block in a subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This modular strategy offers greater flexibility in designing the final molecule by allowing different azide or alkyne partners to be introduced.[6][10]

Figure 1. Overview of synthetic strategies for triazole derivatives from cyclohexanone.

Protocol 1: Multi-Component Synthesis of Fused Triazolo[1,5-a]quinazolines

This protocol describes a one-pot, three-component reaction to synthesize 2-phenyl-5-aryl-4,5,6,7,8,9-hexahydrotriazolo[1,5-a]quinazolines, a class of 1,2,4-triazole derivatives. The reaction relies on the initial formation of a Schiff base from an aminotriazole and an aromatic aldehyde, which then undergoes a cyclization reaction with cyclohexanone.[8]

Mechanistic Rationale

The reaction is catalyzed by glacial acetic acid and anhydrous zinc chloride. The acid protonates the aldehyde's carbonyl group, activating it for nucleophilic attack by the amino group of the 3-amino-5-phenyl-1,2,4-triazole to form a Schiff base (imine) intermediate. The cyclohexanone enol or enolate then attacks the imine, and subsequent intramolecular cyclization and dehydration lead to the final fused heterocyclic product. Zinc chloride acts as a Lewis acid, further activating the carbonyl and imine groups and promoting the cyclization.

Figure 2. Workflow for the multi-component synthesis of triazoloquinazolines.

Experimental Protocol

-

Schiff Base Formation: In a round-bottom flask, dissolve 3-amino-5-phenyl-1,2,4-triazole (1 mmol) and a substituted aromatic aldehyde (1 mmol) in glacial acetic acid (20 mL).

-

Addition of Cyclohexanone: To the above solution, add cyclohexanone (1 mmol, 0.098 g).

-

Catalyst Addition: Add a catalytic amount of anhydrous zinc chloride (0.2 mmol, 0.027 g).

-

Reaction: Reflux the mixture with stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into crushed ice with constant stirring.

-

Isolation: Filter the precipitated solid, wash thoroughly with cold water, and dry.

-

Purification: Recrystallize the crude product from ethanol to obtain the pure fused triazoloquinazoline derivative.

-

Characterization: Confirm the structure using spectroscopic techniques such as FTIR, ¹H-NMR, and elemental analysis.

| Entry | Aldehyde Substituent | Reaction Time (h) | Yield (%) |

| 1 | 4-Cl | 7 | 85 |

| 2 | 4-NO₂ | 6 | 88 |

| 3 | 4-OCH₃ | 8 | 75 |

| 4 | H | 8 | 78 |

| Table 1. Representative yields for the synthesis of fused triazoloquinazolines. |

Protocol 2: Modular Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Click Chemistry

This protocol demonstrates the modular approach, where cyclohexanone is first converted into a key alkyne intermediate, 1-ethynylcyclohexan-1-ol. This intermediate is then reacted with an organic azide via the CuAAC reaction to form the target 1,2,3-triazole derivative. This method provides high yields and excellent regioselectivity for the 1,4-disubstituted product.[6][11]

Part A: Synthesis of 1-Ethynylcyclohexan-1-ol

Mechanistic Rationale: This step involves the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of cyclohexanone. Ethynylmagnesium bromide, a Grignard reagent, is a common source of the acetylide nucleophile. The reaction is typically performed in an anhydrous ether solvent like THF at low temperatures to control reactivity. An acidic work-up protonates the resulting alkoxide to yield the final alcohol.

Experimental Protocol:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

Grignard Reagent: Under a nitrogen atmosphere, add ethynylmagnesium bromide (0.5 M solution in THF, 22 mL, 11 mmol) to the flask and cool to 0°C in an ice bath.

-

Substrate Addition: Dissolve cyclohexanone (1.0 g, 10.2 mmol) in anhydrous THF (10 mL) and add it dropwise to the Grignard reagent solution over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

Quenching: Cool the mixture back to 0°C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 1-ethynylcyclohexan-1-ol.

Part B: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Mechanistic Rationale: The CuAAC reaction is the cornerstone of click chemistry.[6][12] The process is initiated by the in-situ reduction of Cu(II) (from CuSO₄·5H₂O) to the active Cu(I) catalyst by sodium ascorbate. The Cu(I) species coordinates with the terminal alkyne to form a copper acetylide. This intermediate then reacts with the organic azide in a cycloaddition process, ultimately yielding the stable 1,4-disubstituted triazole ring and regenerating the Cu(I) catalyst.[13][14]

Figure 3. Simplified catalytic cycle for the CuAAC (Click Chemistry) reaction.

Experimental Protocol:

-

Reactant Mixture: In a vial, dissolve 1-ethynylcyclohexan-1-ol (1 mmol, 0.124 g) and an organic azide (e.g., benzyl azide, 1 mmol, 0.133 g) in a 1:1 mixture of tert-butanol and water (10 mL).

-

Catalyst Preparation: In a separate small vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.04 g) in water (1 mL) and a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 0.025 g) in water (1 mL).

-

Catalyst Addition: Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution. The solution should turn a yellow-green color.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The formation of the product is often indicated by a color change and/or the formation of a precipitate.

-

Work-up: Once the reaction is complete (monitored by TLC), add water (20 mL) and extract the product with ethyl acetate (3 x 25 mL).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the solvent under reduced pressure and purify the crude residue by column chromatography or recrystallization to obtain the pure 1-(1-(benzyl)-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol.

| Entry | Azide (R'-N3) | Reaction Time (h) | Yield (%) |

| 1 | Benzyl azide | 12 | 95 |

| 2 | Phenyl azide | 16 | 92 |

| 3 | 4-Methoxyphenyl azide | 18 | 90 |

| 4 | 1-Azidohexane | 20 | 88 |

| Table 2. Representative yields for the CuAAC synthesis of cyclohexanone-derived triazoles. |

Conclusion

Cyclohexanone stands out as a powerful and versatile precursor for the synthesis of a wide array of triazole derivatives. Through high-efficiency multi-component reactions, complex fused and spirocyclic systems can be accessed in a single step, offering significant advantages in terms of atom economy and operational simplicity. Alternatively, the modular click chemistry approach allows for the rational design and synthesis of highly functionalized 1,2,3-triazoles by first converting cyclohexanone into a key alkyne or azide building block. The protocols detailed in this guide provide robust and reliable methods for researchers in drug discovery and materials science to leverage the full synthetic potential of cyclohexanone in creating novel triazole-containing molecules.

References

-

ChemTalk. (2025, April 18). Click Chemistry: A Groundbreaking Approach in Chemical Synthesis. Available from: [Link]

-

Gladkov, E. S., et al. (2012). Multicomponent synthesis of 4,5,6,7,8,9-hexahydro[1][6][8]triazolo[5,1-b]quinazoline-3-carboxamides. ResearchGate. Available from: [Link]

-

MDPI. (2024, October 3). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available from: [Link]

-

Sathish Kumar, S., & Helen, P. K. (2013). Synthesis and Biological Applications of Triazole Derivatives – A Review. Academia.edu. Available from: [Link]

-

Islam, M. R., et al. (2022, April 24). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Taylor & Francis Online. Available from: [Link]

-

MDPI. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available from: [Link]

-

SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Available from: [Link]

-

International Journal of Trend in Scientific Research and Development. (2020). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Available from: [Link]

-

PubMed. (2024, November 1). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Available from: [Link]

-

MDPI. (2021, September 17). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Available from: [Link]

-

Ma, N., et al. (2015, March 12). The application of click chemistry in the synthesis of agents with anticancer activity. Dovepress. Available from: [Link]

-

ResearchGate. (2015, October 14). The application of click chemistry in the synthesis of agents with anticancer activity. Available from: [Link]

-

Lirias. (2022, December 30). Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. Available from: [Link]

-

PubMed. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Available from: [Link]

-

Royal Society of Chemistry. (2024). Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. Available from: [Link]

-

ResearchGate. (n.d.). A general mechanism for the triazole formation, as proposed by Sakai. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review | MDPI [mdpi.com]

- 3. (PDF) Synthesis and Biological Applications of Triazole Derivatives – A Review [academia.edu]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Click Chemistry: A Groundbreaking Approach in Chemical Synthesis | ChemTalk [chemistrytalk.org]

- 8. researchgate.net [researchgate.net]

- 9. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles | MDPI [mdpi.com]

- 12. dovepress.com [dovepress.com]

- 13. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]

- 14. researchgate.net [researchgate.net]

Application Note: Evaluation and Protocols for 4-Methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one as a Novel Antifungal Agent

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Antifungal Pharmacology & Assay Development

Introduction & Structural Rationale

The emergence of multidrug-resistant fungal pathogens (e.g., Candida auris, azole-resistant Aspergillus fumigatus) has necessitated the development of next-generation antifungal agents. The 1,2,4-triazole core remains one of the most essential pharmacophores in antifungal drug discovery due to its proven ability to coordinate with the heme iron of cytochrome P450 enzymes[1].

4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one represents a highly promising, structurally distinct scaffold. While traditional azoles (like fluconazole) rely on flexible aliphatic chains or simple aromatic rings, this compound incorporates an α-triazolyl ketone motif on a rigidified cyclohexane ring.